molecular formula C19H26N4O B5982529 5-butyl-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one

5-butyl-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one

Cat. No.: B5982529
M. Wt: 326.4 g/mol
InChI Key: YQKGYAYFFMLYNE-UHFFFAOYSA-N
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Description

5-butyl-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one: is a synthetic organic compound that belongs to the class of pyrimidinones. This compound is characterized by its unique structure, which includes a pyrimidinone core substituted with butyl, methyl, and phenylpiperazine groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-butyl-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one typically involves the following steps:

    Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a condensation reaction between a suitable aldehyde and a urea derivative under acidic or basic conditions.

    Substitution Reactions: The butyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a base such as potassium carbonate.

    Phenylpiperazine Introduction: The phenylpiperazine moiety can be attached via a nucleophilic substitution reaction, where the pyrimidinone core reacts with 1-phenylpiperazine under reflux conditions in a suitable solvent like ethanol or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques like recrystallization or chromatography, and stringent control of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the butyl and methyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can target the pyrimidinone core, potentially converting it to a dihydropyrimidinone derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Products include butanol, butanal, butanoic acid, and corresponding oxidized derivatives of the methyl group.

    Reduction: Products include dihydropyrimidinone derivatives.

    Substitution: Products include various substituted phenylpiperazine derivatives.

Scientific Research Applications

5-butyl-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cardiovascular diseases.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-butyl-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.

    Pathways Involved: It can influence various signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    5-butyl-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one: Similar structure but with a methyl group instead of a phenyl group on the piperazine ring.

    5-butyl-6-methyl-2-(4-ethylpiperazin-1-yl)pyrimidin-4(3H)-one: Similar structure but with an ethyl group instead of a phenyl group on the piperazine ring.

    5-butyl-6-methyl-2-(4-isopropylpiperazin-1-yl)pyrimidin-4(3H)-one: Similar structure but with an isopropyl group instead of a phenyl group on the piperazine ring.

Uniqueness

The uniqueness of 5-butyl-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities compared to its analogs. The presence of the phenyl group on the piperazine ring can significantly influence its interaction with biological targets and its overall pharmacokinetic profile.

Properties

IUPAC Name

5-butyl-4-methyl-2-(4-phenylpiperazin-1-yl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O/c1-3-4-10-17-15(2)20-19(21-18(17)24)23-13-11-22(12-14-23)16-8-6-5-7-9-16/h5-9H,3-4,10-14H2,1-2H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKGYAYFFMLYNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(N=C(NC1=O)N2CCN(CC2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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